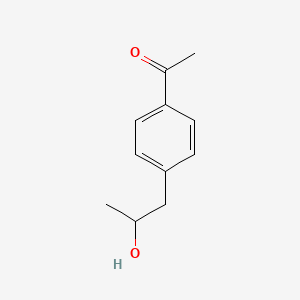
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of two 2-methyl-propenyl groups attached to the 5th and 6th positions of the nicotinic acid ring, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid as the core structure.
Alkylation: The 5th and 6th positions of the nicotinic acid are alkylated using 2-methyl-propenyl halides in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group of the nicotinic acid is then esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methyl-propenyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The nicotinic acid ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of 5,6-Di(2-methyl-propenyl)-nicotinic acid.
Reduction: Formation of 5,6-Di(2-methyl-propenyl)-nicotinic acid ethyl alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways: The compound can modulate pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: The parent compound, lacking the 2-methyl-propenyl groups and ethyl ester.
Ethyl Nicotinate: Similar structure but without the 2-methyl-propenyl groups.
2-Methyl-propenyl Nicotinate: Contains only one 2-methyl-propenyl group.
Uniqueness
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester is unique due to the presence of two 2-methyl-propenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
ethyl 5,6-bis(2-methylprop-1-enyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-6-19-16(18)14-9-13(7-11(2)3)15(17-10-14)8-12(4)5/h7-10H,6H2,1-5H3 |
Clave InChI |
ZQWJMASXFWHFLN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(N=C1)C=C(C)C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methoxymethyl-7-methyl-benzo[b]thiophene](/img/structure/B8552101.png)
![4-[8-(4-Hydroxyphenyl)octyl]heptane-3,5-dione](/img/structure/B8552108.png)
![2-[(Phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B8552117.png)






